molecular formula C18H20N4 B11807324 2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline

2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B11807324
M. Wt: 292.4 g/mol
InChI Key: PUPLBTPJGJHHTJ-UHFFFAOYSA-N
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Description

2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline is an organic compound that features a triazole ring substituted with a tert-butylphenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as copper or palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aniline moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2-[3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C18H20N4/c1-18(2,3)13-10-8-12(9-11-13)16-20-17(22-21-16)14-6-4-5-7-15(14)19/h4-11H,19H2,1-3H3,(H,20,21,22)

InChI Key

PUPLBTPJGJHHTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N

Origin of Product

United States

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